[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate
Brand Name: Vulcanchem
CAS No.: 1021024-91-8
VCID: VC4899174
InChI: InChI=1S/C19H15F2NO5/c1-24-14-3-5-15(6-4-14)25-11-19(23)26-10-13-9-18(27-22-13)16-7-2-12(20)8-17(16)21/h2-9H,10-11H2,1H3
SMILES: COC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Molecular Formula: C19H15F2NO5
Molecular Weight: 375.328

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate

CAS No.: 1021024-91-8

Cat. No.: VC4899174

Molecular Formula: C19H15F2NO5

Molecular Weight: 375.328

* For research use only. Not for human or veterinary use.

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate - 1021024-91-8

Specification

CAS No. 1021024-91-8
Molecular Formula C19H15F2NO5
Molecular Weight 375.328
IUPAC Name [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate
Standard InChI InChI=1S/C19H15F2NO5/c1-24-14-3-5-15(6-4-14)25-11-19(23)26-10-13-9-18(27-22-13)16-7-2-12(20)8-17(16)21/h2-9H,10-11H2,1H3
Standard InChI Key BTXSQDKIWGAGJS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F

Introduction

Synthesis Pathway

The compound can be synthesized through a multi-step process involving:

  • Oxazole Formation: The oxazole ring is typically synthesized via cyclization reactions involving nitriles or amidoximes.

  • Esterification: The methoxyphenoxyacetic acid can be esterified with an alcohol derivative of the oxazole intermediate.

  • Fluorination: Introduction of fluorine atoms into the phenyl ring can be achieved using electrophilic fluorinating agents.

Spectroscopic Characterization

To confirm the compound's structure, the following techniques are commonly employed:

  • NMR Spectroscopy (¹H and ¹³C): Identifies proton and carbon environments within the molecule.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Detects functional groups such as esters (C=O stretch around 1735 cm⁻¹) and ethers (C-O stretch).

Biological Activity and Applications

Compounds with similar structural motifs (difluorophenyl groups and oxazole rings) have been explored for various biological activities:

  • Antimicrobial Properties: Oxazole derivatives often exhibit antibacterial or antifungal activity due to their ability to interact with microbial enzymes or DNA.

  • Anti-inflammatory Effects: Fluorinated aromatic compounds are known for their potential as anti-inflammatory agents.

  • Drug Development: The ester functionality allows for modifications that improve pharmacokinetics or bioavailability.

Potential Applications in Research

This compound could serve as:

  • A scaffold for designing new pharmaceuticals targeting enzymes or receptors.

  • A probe in chemical biology to study fluorinated aromatic interactions.

  • A starting material for synthesizing derivatives with enhanced biological activity.

Comparison to Similar Compounds

Compound NameSimilarityKey Difference
[5-(2,4-difluorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid Contains oxazole and difluorophenyl groupsLacks the methoxyphenoxyacetate moiety
N-(2,4-Difluorophenyl)-5-methylisoxazole-4-carboxamide Fluorinated isoxazole derivativeIsoxazole instead of oxazole; lacks ester functionality

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator